2-Methoxy-3-(trifluoromethyl)phenol: Technical Profile & Utilization Guide
2-Methoxy-3-(trifluoromethyl)phenol: Technical Profile & Utilization Guide
An in-depth technical guide on 2-Methoxy-3-(trifluoromethyl)phenol , structured for researchers and drug development professionals.
Executive Summary
2-Methoxy-3-(trifluoromethyl)phenol (CAS 1214334-48-1) is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] Characterized by the juxtaposition of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on a phenolic core, this compound offers unique electronic and steric properties. It serves as a critical scaffold for modulating lipophilicity and metabolic stability in drug design, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
| Property | Data |
| CAS Number | 1214334-48-1 |
| IUPAC Name | 2-Methoxy-3-(trifluoromethyl)phenol |
| Molecular Formula | C₈H₇F₃O₂ |
| Molecular Weight | 192.14 g/mol |
| SMILES | COc1c(O)cccc1C(F)(F)F |
| Appearance | Low-melting solid or viscous liquid (Ambient) |
| Acidity (Predicted pKa) | ~8.8 – 9.2 (Acidified relative to guaiacol by -CF₃) |
| Lipophilicity (LogP) | ~2.5 (Estimated) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors (including F) |
Structural Significance
The 1,2,3-trisubstituted pattern creates a "push-pull" electronic environment. The phenolic hydroxyl (C1) and methoxy (C2) groups provide electron density, while the trifluoromethyl group (C3) exerts a strong inductive withdrawing effect (-I). This specific arrangement activates the C4 and C6 positions for electrophilic aromatic substitution while rendering the C2-methoxy group relatively labile to demethylation under Lewis acidic conditions, allowing access to the corresponding catechol (1,2-diol).
Synthesis & Manufacturing Methodologies
While direct trifluoromethylation of guaiacol is challenging due to regioselectivity issues, the most robust laboratory-scale synthesis involves the Diazotization-Hydrolysis of the corresponding aniline precursor.
Protocol: Diazotization-Hydrolysis Route
This protocol describes the conversion of 2-Methoxy-3-(trifluoromethyl)aniline to the target phenol. This method ensures high regiochemical fidelity.
Reagents:
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Precursor: 2-Methoxy-3-(trifluoromethyl)aniline
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Acid: Sulfuric acid (H₂SO₄), 35% aq.
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Nitrosating Agent: Sodium nitrite (NaNO₂)
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Catalyst/Solvent: Copper(II) sulfate (CuSO₄) in water (optional for rate enhancement)
Step-by-Step Methodology:
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Salt Formation: Dissolve 2-Methoxy-3-(trifluoromethyl)aniline (1.0 eq) in 35% H₂SO₄ at 0°C. Ensure complete protonation of the amine.
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Diazotization: Dropwise add an aqueous solution of NaNO₂ (1.1 eq) while maintaining the internal temperature below 5°C. Stir for 30 minutes. Checkpoint: Verify diazonium formation using starch-iodide paper (turns blue instantly).
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Hydrolysis: Transfer the cold diazonium salt solution slowly into a boiling solution of dilute H₂SO₄ (10-15%) or a water/CuSO₄ mixture. The elevated temperature promotes the loss of N₂ and capture by water.
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Extraction: Once gas evolution ceases, cool the mixture and extract with Ethyl Acetate (3x).
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Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the phenol.
Visualization: Synthetic Workflow
Caption: Conversion of aniline precursor to target phenol via diazonium salt hydrolysis.
Reactivity & Functionalization Profile
The chemical behavior of 2-Methoxy-3-(trifluoromethyl)phenol is defined by the competition between the activating oxygen atoms and the deactivating trifluoromethyl group.
Electrophilic Aromatic Substitution (EAS)
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Regioselectivity: The OH and OMe groups are ortho/para directors. The CF₃ group is a meta director.
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Position 4 (Para to OH, Meta to OMe): Strongly activated by OH.
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Position 6 (Ortho to OH, Para to OMe): Activated by both oxygen groups.
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Position 5 (Meta to OH, Meta to OMe): Deactivated by CF₃ and lack of resonance donation.
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Outcome: Electrophiles (Br₂, HNO₃) will predominantly attack Position 6 (less sterically hindered than C4 which is adjacent to CF₃? No, C4 is adjacent to C3-CF3 and C5. C6 is adjacent to C1-OH and C5. C6 is generally favored for sterics, but C4 is para to the strongest donor OH).
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Correction: C4 is para to OH. C6 is ortho to OH. Para attack is usually favored. However, the C3-CF3 group creates significant steric bulk and electron withdrawal at C4. Therefore, Position 6 is often the primary site of substitution.
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O-Alkylation & Protection
The phenolic hydroxyl group (pKa ~9.0) is readily deprotonated by weak bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, Acetone).
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Application: Reaction with alkyl halides to form ethers (e.g., benzyl protection or installation of solubilizing tails).
Visualization: Reactivity Map
Caption: Primary reactivity pathways: O-Alkylation, C6-Electrophilic Substitution, and Demethylation.
Applications in Drug Discovery
Bioisosteric Replacement
The 2-methoxy-3-(trifluoromethyl)phenol motif is often used to replace dichlorophenol or napthyl moieties. The CF₃ group increases lipophilicity (enhancing membrane permeability) and blocks metabolic oxidation at the C3 position, extending the half-life of the drug candidate.
Kinase Inhibitor Scaffolds
In kinase inhibitors, the phenol moiety often acts as the "hinge binder," forming hydrogen bonds with the ATP-binding site. The adjacent methoxy and trifluoromethyl groups enforce a specific conformation (via intramolecular repulsion or H-bonding), locking the inhibitor into a bioactive shape that fits hydrophobic pockets (e.g., the "gatekeeper" region).
Safety & Handling (SDS Summary)
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Ventilation: Handle only in a functioning chemical fume hood to avoid inhalation of vapors/dust.
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Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation over long periods.
References
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Sigma-Aldrich. Product Detail: 2-Methoxy-3-(trifluoromethyl)phenol (CAS 1214334-48-1).[2] Merck KGaA. Link
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PubChem. Compound Summary: 3-(Trifluoromethyl)phenol Derivatives.[3] National Library of Medicine. Link
- Hanser, T., et al.Automated Synthesis of Fluorinated Phenols. Journal of Fluorine Chemistry, 2010.
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Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. Link
